molecular formula C23H21ClFN3O2 B2884866 [2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone CAS No. 497060-65-8

[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B2884866
CAS No.: 497060-65-8
M. Wt: 425.89
InChI Key: WOMORYUHHKWFJP-UHFFFAOYSA-N
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Description

"[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone" is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone generally involves a multi-step process:

  • Synthesis of the pyridin-3-yl core: : This step often starts with a base pyridine compound, which undergoes substitution reactions to introduce the 4-chloro-2-methylphenoxy group.

  • Formation of the piperazine ring: : The 4-(2-fluorophenyl)piperazine is typically synthesized separately, involving the reaction of 2-fluoroaniline with piperazine under specific conditions.

  • Coupling of the intermediate compounds: : The final step involves coupling the pyridin-3-yl and piperazine intermediates, facilitated by a methanone linker.

Industrial Production Methods

In industrial settings, the production may be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors or batch processing might be utilized to enhance efficiency and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions typically with reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

  • Reduction: : Using agents such as lithium aluminum hydride, the compound can be reduced to amines or alcohols depending on the reaction site.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in alkaline conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in dry ether.

  • Substitution: : Bromination using bromine (Br₂) in the presence of a catalyst.

Major Products

  • Oxidation: : Phenolic compounds.

  • Reduction: : Secondary amines or alcohols.

  • Substitution: : Brominated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

Used in studies involving complex organic synthesis due to its reactivity and structural complexity.

Biology

May serve as a molecular probe or intermediate in the synthesis of biologically active compounds.

Medicine

Potential use as a lead compound for drug development, particularly targeting neurological pathways.

Industry

Could be utilized in the development of advanced materials or as a chemical intermediate in the production of other high-value compounds.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its aromatic and heterocyclic rings enable binding to various biomolecules, affecting their function and leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Chloro-2-methylphenoxy)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

  • [2-(4-Chloro-2-methylphenoxy)pyridin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

Uniqueness

  • The presence of both pyridin-3-yl and piperazine moieties in [2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone provides a distinctive chemical environment for interactions.

Remember, a chemical is only as exciting as its next reaction! What else are you curious about?

Properties

IUPAC Name

[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN3O2/c1-16-15-17(24)8-9-21(16)30-22-18(5-4-10-26-22)23(29)28-13-11-27(12-14-28)20-7-3-2-6-19(20)25/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMORYUHHKWFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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